2-Amino-2-methyl-3-(methylsulfanyl)propanoic acid
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Overview
Description
2-Amino-2-methyl-3-(methylsulfanyl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methyl group, and a methylsulfanyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methyl-3-(methylsulfanyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-2-methylpropanoic acid with methylthiol in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methyl-3-(methylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler amino acid.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified amino acids.
Substitution: Various substituted amino acids depending on the reagents used.
Scientific Research Applications
2-Amino-2-methyl-3-(methylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-3-(methylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylsulfanyl group can undergo oxidation-reduction reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
2-Amino-3-(methylsulfanyl)propanoic acid: Similar structure but lacks the additional methyl group.
2-Amino-2-methylpropanoic acid: Lacks the methylsulfanyl group.
3-Amino-2-methylpropanoic acid: Different positioning of the amino and methyl groups.
Uniqueness: 2-Amino-2-methyl-3-(methylsulfanyl)propanoic acid is unique due to the presence of both an amino group and a methylsulfanyl group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Properties
Molecular Formula |
C5H11NO2S |
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Molecular Weight |
149.21 g/mol |
IUPAC Name |
2-amino-2-methyl-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-5(6,3-9-2)4(7)8/h3,6H2,1-2H3,(H,7,8) |
InChI Key |
LWKUSWORIVQIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC)(C(=O)O)N |
Origin of Product |
United States |
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